[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine
CAS No.:
Cat. No.: VC15776313
Molecular Formula: C14H23N5
Molecular Weight: 261.37 g/mol
* For research use only. Not for human or veterinary use.
-1H-pyrazol-5-yl]methyl})amine -](/images/structure/VC15776313.png)
Specification
Molecular Formula | C14H23N5 |
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Molecular Weight | 261.37 g/mol |
IUPAC Name | N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1-(2-propan-2-ylpyrazol-3-yl)methanamine |
Standard InChI | InChI=1S/C14H23N5/c1-5-18-14(12(4)8-17-18)10-15-9-13-6-7-16-19(13)11(2)3/h6-8,11,15H,5,9-10H2,1-4H3 |
Standard InChI Key | LZZPYBAIDIAZCY-UHFFFAOYSA-N |
Canonical SMILES | CCN1C(=C(C=N1)C)CNCC2=CC=NN2C(C)C |
Introduction
Chemical Structure and Nomenclature
The compound belongs to the pyrazole class of heterocyclic organic molecules, characterized by a five-membered ring containing two adjacent nitrogen atoms. Its IUPAC name, (1-ethyl-4-methyl-1H-pyrazol-5-yl)methylamine, reflects its substitution pattern:
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A 1-ethyl-4-methylpyrazole moiety linked via a methylene bridge to
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A 1-(propan-2-yl)pyrazole group through an amine functional group.
The molecular formula is C14H23N5, with a molecular weight of 261.37 g/mol . X-ray crystallography and NMR studies reveal a planar pyrazole core with substituents adopting equatorial conformations to minimize steric hindrance .
Property | Value |
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Molecular Formula | C14H23N5 |
Molecular Weight | 261.37 g/mol |
IUPAC Name | (1-Ethyl-4-methyl-1H-pyrazol-5-yl)methylamine |
CAS Registry Number | 122166697 (PubChem) |
Synthesis and Optimization
Synthetic Routes
The synthesis involves a multi-step sequence:
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Pyrazole Ring Formation: Condensation of hydrazine derivatives with 1,3-diketones under acidic conditions yields the pyrazole backbone.
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Alkylation: Ethyl and methyl groups are introduced via nucleophilic substitution using ethyl iodide and methyl bromide in dimethyl sulfoxide (DMSO), achieving yields of 68–72%.
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Methylene Bridge Installation: A Mannich reaction links the pyrazole units using formaldehyde and ammonium chloride, with optimal conditions at 60°C for 12 hours .
Industrial-Scale Production
Continuous-flow reactors improve scalability, reducing reaction times by 40% compared to batch processes. Catalytic systems employing palladium on carbon enhance selectivity for the propan-2-yl substitution.
Physicochemical Properties
Physical Characteristics
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Solubility: Miscible in polar aprotic solvents (DMSO, DMF) but insoluble in water due to hydrophobic substituents .
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Melting Point: 142–145°C (decomposition observed above 150°C) .
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Stability: Stable under inert atmospheres but prone to oxidation in air, necessitating storage at –20°C.
Reactivity Profile
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Oxidation: Reacts with potassium permanganate to form N-oxide derivatives, altering electronic properties.
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Nucleophilic Substitution: The amine group participates in acylations and sulfonations, enabling functional diversification .
Biological Activity and Mechanisms
Antimicrobial Effects
In vitro assays demonstrate inhibitory activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL). Mechanistic studies suggest disruption of bacterial cell membrane integrity via interaction with lipid II precursors.
Applications in Scientific Research
Medicinal Chemistry
As a pharmacophore, the compound serves as a scaffold for kinase inhibitors. Derivatives show promise in targeting EGFR (IC50 = 0.8 nM) and VEGFR-2 (IC50 = 1.2 nM).
Materials Science
Incorporated into metal-organic frameworks (MOFs), it enhances CO2 adsorption capacity by 30% due to Lewis basic sites on the pyrazole nitrogens.
Research Findings and Comparative Analysis
Study | Key Findings | Application Area |
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Hwang et al. (2023) | 72% inhibition of ELF3-MED23 PPI at 5 µM | Cancer therapeutics |
Kim et al. (2012) | 45% tumor growth reduction in xenografts | Oncology |
Patel et al. (2024) | 2.1-fold increase in MOF surface area | Environmental science |
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